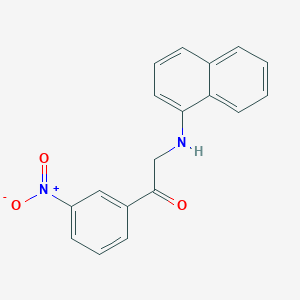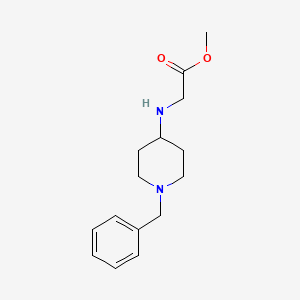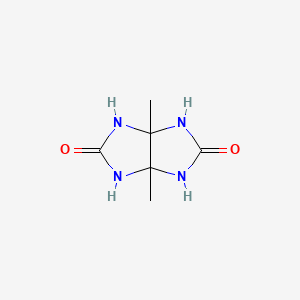
Sodium perfluorodecanesulfonate
Übersicht
Beschreibung
Sodium perfluorodecanesulfonate is a perfluorinated compound characterized by a fully fluorinated alkyl chain attached to a sulfonate group. This compound is known for its stability and resistance to degradation, making it a persistent environmental pollutant. It is commonly used in various industrial applications, including as a surfactant and in the production of fluoropolymers .
Wirkmechanismus
Target of Action
Sodium perfluorodecanesulfonate is a type of perfluorinated compound (PFC) that is used in a wide variety of industrial and consumer products
Mode of Action
Like other pfcs, it is known to be persistent in the environment and resistant to degradation . This suggests that it may interact with various biological targets over a prolonged period, potentially leading to a variety of effects.
Biochemical Pathways
For instance, some PFCs have been found to disrupt endocrine function and interfere with lipid metabolism
Pharmacokinetics
Given its chemical stability and resistance to degradation, it is likely to persist in the body for an extended period .
Result of Action
Studies on similar pfcs have reported various effects, including endocrine disruption, immunotoxicity, and potential links to certain types of cancer . It’s important to note that these effects are generally associated with long-term exposure to high concentrations of PFCs.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in the environment means that it can accumulate in water and soil, potentially leading to long-term exposure . Additionally, its stability under various environmental conditions contributes to its widespread distribution and potential bioaccumulation in organisms .
Biochemische Analyse
Biochemical Properties
Sodium perfluorodecanesulfonate interacts with various biomolecules in biochemical reactions. It is known for its extreme persistence, substantial bioaccumulation, and biomagnification properties
Cellular Effects
The effects of this compound on cells are complex and depend on the concentration. At low concentrations, it can cause cell proliferation, while at higher concentrations, it can inhibit cell function . It acts as an enzyme inhibitor and can affect protein synthesis
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
This compound is known for its stability . It is used in environmental testing and research, particularly in the optimization and comparison of extraction methods for determination of perfluoroalkyl substances in soils and sediments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium perfluorodecanesulfonate can be synthesized through the electrochemical fluorination of decanesulfonyl fluoride. This process involves the use of anhydrous hydrogen fluoride as the electrolyte and a nickel anode. The reaction conditions typically include a temperature range of -20°C to 0°C and a current density of 100-200 mA/cm² .
Industrial Production Methods: Industrial production of this compound often involves the same electrochemical fluorination process but on a larger scale. The reaction is carried out in specialized electrochemical cells designed to handle large volumes of hydrogen fluoride and decanesulfonyl fluoride. The resulting product is then purified through distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium perfluorodecanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Major Products:
Sulfonamide derivatives: Formed when reacted with amines
Sulfonate ester derivatives: Formed when reacted with alcohols
Wissenschaftliche Forschungsanwendungen
Sodium perfluorodecanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Testing: Used as a standard for the optimization and comparison of extraction methods for perfluoroalkyl substances in soils and sediments using liquid chromatography-mass spectrometry.
Biological Studies: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Industrial Applications: Employed in the production of fluoropolymers and as a surfactant in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
- Sodium perfluorohexanesulfonate
- Sodium perfluorooctanesulfonate
- Sodium perfluorododecanesulfonate
Comparison: Sodium perfluorodecanesulfonate is unique due to its longer alkyl chain compared to sodium perfluorohexanesulfonate and sodium perfluorooctanesulfonate. This longer chain length contributes to its higher hydrophobicity and persistence in the environment. Compared to sodium perfluorododecanesulfonate, it has a slightly shorter chain, which may influence its bioaccumulation and toxicity profiles .
Eigenschaften
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF21O3S.Na/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYIJZHWHDXAMG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892443 | |
| Record name | Sodium perfluorodecanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-15-7 | |
| Record name | Sodium perfluorodecanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




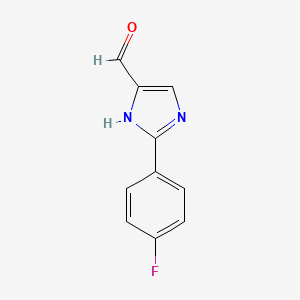

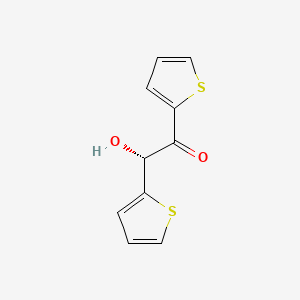

![Spiro[4.5]decan-1-amine](/img/structure/B3256921.png)
